Talatisamine
Overview
Description
Talatisamine is a delphinine type alkaloid extracted from Aconitum talassicum . It is a newly identified K+ channel blocker with hypotensive and antiarrhythmic activities .
Synthesis Analysis
The total synthesis of Talatisamine has been achieved using a fragment coupling strategy . Key to this approach is a 1,2-addition/semipinacol rearrangement sequence which efficiently joins two complex fragments and sets an all-carbon quaternary center .Molecular Structure Analysis
Talatisamine has an intricately fused 6/7/5/6/6/5-membered hexacyclic structure (ABCDEF-ring) which possesses one nitrogen functionality, five oxygen functionalities, and 12 contiguously aligned stereocenters .Chemical Reactions Analysis
The total synthesis of Talatisamine involves several key reactions. These include a radical-based strategy involving the generation of a highly reactive C11-bridgehead radical, which sequentially adds to the C-ring and the aldehyde via a radical-polar crossover mechanism . Additionally, a skeletal rearrangement strategy is used, involving oxidative dearomatization, followed by a Diels-Alder reaction .Physical And Chemical Properties Analysis
Talatisamine is a solid compound with a molecular weight of 421.57 . Its chemical formula is C24H39NO5 .Scientific Research Applications
Pharmacokinetics and Bioavailability
- Quantitative Determination and Pharmacokinetics in Mice: A study by (Chen, Yijie, Wang, & Zhou, 2019) developed a method for quantifying talatisamine in mouse plasma, revealing its pharmacokinetics and bioavailability. This research is crucial for understanding how talatisamine behaves in the body, which is important for potential therapeutic uses.
Chemical Synthesis
- Synthesis of Talatisamine Structure: Research by (Minagawa, Kamakura, Hagiwara, & Inoue, 2020) and (Kamakura, Todoroki, Urabe, Hagiwara, & Inoue, 2020) focused on constructing the complex hexacyclic structure of talatisamine. This synthesis is significant for exploring the compound's potential pharmaceutical applications.
Neurological Applications
- Blocker for Delayed Rectifier K+ Channels: A study by (Song, Liu, Jiang, Yue, Hu, & Chen, 2008) discovered talatisamine as a specific blocker for delayed rectifier K+ channels in rat hippocampal neurons. This finding suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Neuroprotective Effects: Further research by (Wang, Song, Hou, Yu, & Chen, 2012) explored the neuroprotective effects of talatisamine against beta-amyloid-induced neurotoxicity, which is relevant for Alzheimer's disease treatment.
Cardiac Applications
- Cardiotonic Activities: (Huang, Lv, Wang, Ye, Lu, Chen, Xie, Gao, & Zhou, 2022) studied the metabolite profiling of talatisamine in rat heart tissue and its cardiotonic activities, highlighting its potential in treating heart conditions.
Plant Alkaloid Dynamics
- Accumulation in Aconitum talassicum: (Eshmatov, Sultankhodzhaev, & Nigmatullaev, 2011) researched the accumulation dynamics of talatisamine in the medicinal plant Aconitum talassicum, which is important for understanding its natural production.
Toxicity Studies
- Toxic Substances in Traditional Medicine: (Zhou, Zhang, Hou, Xie, Wang, Yang, Xu, & Li, 2016) investigated the relationships between toxic substances and biomarkers in Radix Aconiti, including talatisamine, to better understand the toxic mechanisms of traditional Chinese medicines.
Cancer Research
- Anticancer Effects in Brain Tumor Models: Research by (Karaali & Karataş, 2020) investigated the potential anticancer effects of talatisamine on brain tumor models, which is a significant step towards developing new cancer treatments.
Safety And Hazards
Future Directions
The complex architecture of Talatisamine continues to challenge the state-of-the-art in chemical synthesis . Future research may focus on developing more efficient strategies for its synthesis, as well as exploring its potential applications in the treatment of neurological and cardiovascular diseases .
properties
IUPAC Name |
11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCURAWBZJMFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talatisamine | |
CAS RN |
20501-56-8 | |
Record name | Talatisamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020501568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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